molecular formula C13H8Cl2N2O3 B5552190 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide

2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide

Cat. No.: B5552190
M. Wt: 311.12 g/mol
InChI Key: UKJLTHUFHVQDQS-UHFFFAOYSA-N
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Description

2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a nitro group, and a chlorophenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide typically involves the following steps:

    Nitration: The nitration of 2-chlorobenzamide is carried out using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position of the benzamide ring.

    Chlorination: The chlorination of the resulting 4-nitrobenzamide is achieved using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 2-position.

    Coupling Reaction: The final step involves the coupling of the chlorinated nitrobenzamide with 4-chloroaniline in the presence of a base such as sodium hydroxide or potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized under strong oxidative conditions to form corresponding quinones or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Substitution: Amines, thiols, alkoxides in the presence of a base.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-chloro-N-(4-chlorophenyl)-4-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as quinones.

Scientific Research Applications

2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an intermediate in the synthesis of pharmaceutical compounds with anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings with specific chemical resistance properties.

    Biological Studies: It is used in biological assays to study its effects on various cellular processes and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro groups may also facilitate binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-chlorophenyl)-4-nitrobenzamide
  • 2-chloro-N-(3-chlorophenyl)-4-nitrobenzamide
  • 2-chloro-N-(4-bromophenyl)-4-nitrobenzamide

Uniqueness

2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide is unique due to the specific positioning of the chloro and nitro groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, binding affinities, and biological effects, making it a distinct compound of interest in research and development.

Properties

IUPAC Name

2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O3/c14-8-1-3-9(4-2-8)16-13(18)11-6-5-10(17(19)20)7-12(11)15/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJLTHUFHVQDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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